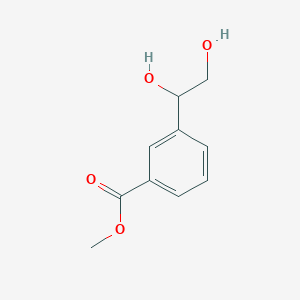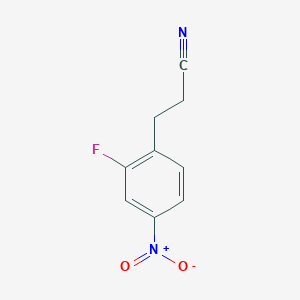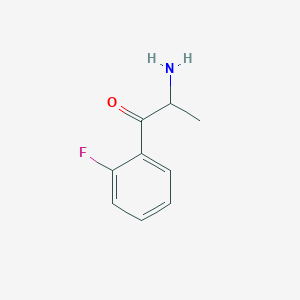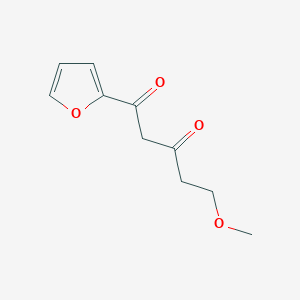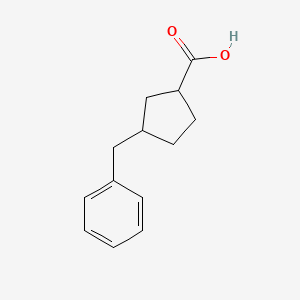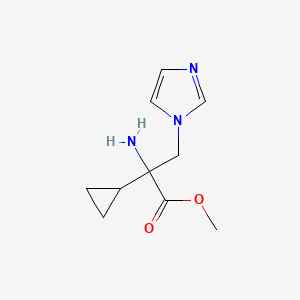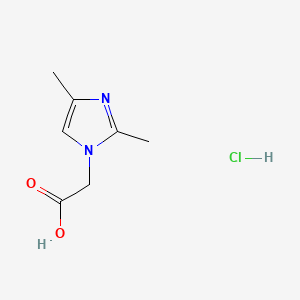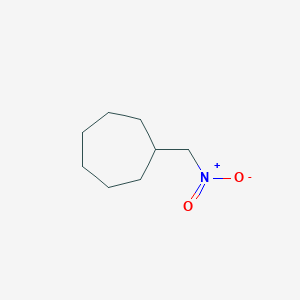
(Nitromethyl)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nitromethyl)cycloheptane: is an organic compound with the molecular formula C8H15NO2. It belongs to the class of nitro compounds, which are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nitromethyl)cycloheptane typically involves the nitration of cycloheptane derivatives. One common method is the reaction of cycloheptanone with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate nitro alcohol, which is then dehydrated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Nitromethyl)cycloheptane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Depending on the nucleophile, products can include halides, alcohols, and other functionalized cycloheptane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Nitromethyl)cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, nitro compounds in general are known for their potential use in pharmaceuticals. They can serve as intermediates in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its reactivity makes it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism of action of (Nitromethyl)cycloheptane primarily involves the reactivity of the nitro group. In reduction reactions, the nitro group is converted to an amine group through a series of electron transfer steps. This process often involves the formation of nitroso and hydroxylamine intermediates . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptane: A cycloalkane with the molecular formula C7H14, used as a nonpolar solvent and intermediate in chemical synthesis.
Cyclohexane: A six-membered ring compound with similar chemical properties but different ring strain and reactivity.
Cyclooctane: An eight-membered ring compound with different conformational properties and reactivity.
Uniqueness
(Nitromethyl)cycloheptane is unique due to the presence of the nitro group attached to a seven-membered ring. This structural feature imparts distinct reactivity and chemical properties compared to other cycloalkanes. The nitro group enhances the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
88064-55-5 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
nitromethylcycloheptane |
InChI |
InChI=1S/C8H15NO2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2 |
Clé InChI |
JBGAUEXKEXCFOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


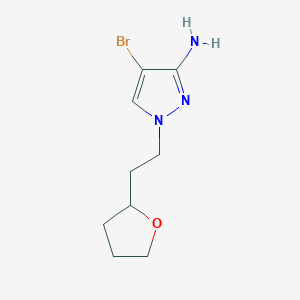
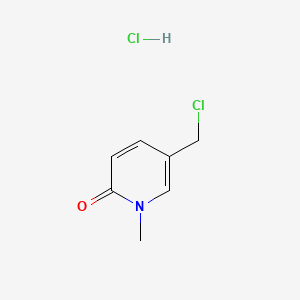
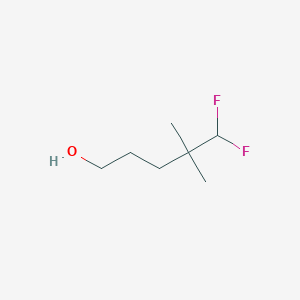
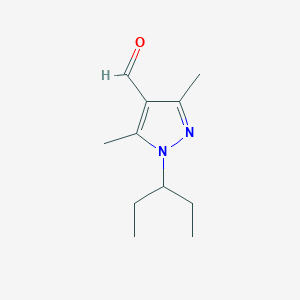
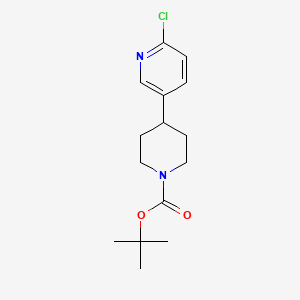
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
